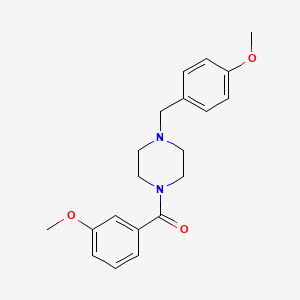![molecular formula C22H18N2O2 B5764429 N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5764429.png)
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is commonly known as PBA or Phenylbutyrate and has been extensively studied for its therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of PBA is not fully understood, but it is believed to work by regulating gene expression and protein folding. PBA can increase the expression of genes involved in the unfolded protein response (UPR) pathway, which helps to prevent the accumulation of misfolded proteins in the endoplasmic reticulum (ER). This can lead to the restoration of normal protein folding and function.
Biochemical and Physiological Effects:
PBA has been shown to have various biochemical and physiological effects. It can increase the levels of glutathione, a potent antioxidant, and can reduce the levels of reactive oxygen species (ROS). Additionally, PBA can increase the activity of histone deacetylases (HDACs), which can lead to changes in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PBA in lab experiments is its ability to regulate gene expression and protein folding. This can be useful in studying the mechanisms of various diseases and developing potential treatments. However, one of the limitations of using PBA is its potential toxicity at high concentrations.
Direcciones Futuras
There are numerous potential future directions for research on PBA. One area of interest is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, PBA could be studied for its potential use in the treatment of viral infections. Further research could also focus on optimizing the synthesis of PBA and developing more efficient methods for its delivery.
In conclusion, N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide or PBA is a chemical compound with potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its ability to regulate gene expression and protein folding makes it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanisms of action and potential applications.
Métodos De Síntesis
The synthesis of PBA involves the reaction between 6-methyl-2-aminobenzoxazole and 2-phenylacetyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure PBA.
Aplicaciones Científicas De Investigación
PBA has been studied for its potential use in the treatment of various diseases such as cancer, cystic fibrosis, and neurodegenerative disorders. It has been shown to have anti-tumor properties and can induce apoptosis in cancer cells. In cystic fibrosis, PBA can restore the function of the mutated cystic fibrosis transmembrane conductance regulator (CFTR) protein. Additionally, PBA has been shown to have neuroprotective effects and can improve cognitive function in neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-10-11-19-20(12-15)26-22(24-19)17-8-5-9-18(14-17)23-21(25)13-16-6-3-2-4-7-16/h2-12,14H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJMWQMBFTVXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2-thiophenecarbaldehyde](/img/structure/B5764353.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5764355.png)

![N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764381.png)




![N'-[(2-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5764406.png)
![N,N-diethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5764412.png)
![4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5764418.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5764426.png)
![N-cyclohexyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5764434.png)